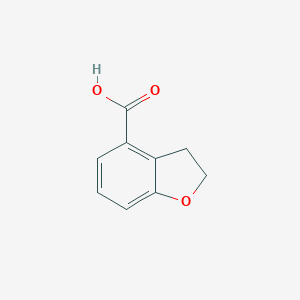
2,3-Dihydrobenzofuran-4-carboxylic acid
Übersicht
Beschreibung
2,3-Dihydrobenzofuran-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as dihydrobenzofurans. These compounds contain a benzofuran moiety that is partially saturated by the addition of two hydrogen atoms at the 2,3-position of the benzofuran ring. The carboxylic acid group attached to the 4-position indicates the presence of a carboxyl functional group, which imparts certain chemical properties to the molecule.
Synthesis Analysis
The synthesis of various derivatives of 2,3-dihydrobenzofuran carboxylic acids has been reported in the literature. For instance, novel 2,3-dihydrobenzofuran-2-carboxylic acids have been synthesized as potent and subtype-selective PPARalpha agonists, with a systematic study of structure-activity relationships identifying key structural elements for maintaining potency and selectivity . Another synthesis approach involves the coupling of 2-vinylphenols and carboxylic acids using Bu4NI as a catalyst and t-BuOOH as an oxidant, which is notable for its metal-free conditions and high atom economy . Additionally, a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids from (E)-2-(2-bromophenyl)-3-phenylacrylic acids has been developed using Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions .
Molecular Structure Analysis
The molecular structure of 2,3-dihydrobenzofuran-4-carboxylic acid derivatives has been elucidated using various techniques. For example, the crystal structure of a related compound, (Z)-(\u00b1)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid, was determined using single-crystal X-ray diffraction, revealing the molecule's conformation and intermolecular hydrogen-bonding interactions . Similarly, the structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid was elucidated by NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction10.
Chemical Reactions Analysis
The chemical reactivity of 2,3-dihydrobenzofuran carboxylic acids is influenced by the presence of the carboxylic acid group and the dihydrobenzofuran scaffold. For instance, the synthesis of optically active trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic acid esters was achieved through an intramolecular C-H insertion reaction catalyzed by Rh 2 (R-DOSP) 4 . The presence of the carboxylic acid group also allows for the formation of esters and amides, which can be used in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydrobenzofuran carboxylic acids are influenced by their molecular structure. The introduction of various substituents on the dihydrobenzofuran ring can alter properties such as solubility, melting point, and reactivity. For example, the synthesis of a library of compounds based on 3-carboxy 2-aryl benzofuran and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds resulted in compounds with varying physicochemical properties, which were designed to achieve variation in molecular weight and lipophilicity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Electrochemical Synthesis : 2,3-Dihydrobenzofuran-4-carboxylic acid derivatives can be synthesized electrochemically. A study demonstrated the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids using a novel electrochemical aryl radical generation method (Senboku et al., 2011).
- Metal-Free Coupling : The compound can also be synthesized through a metal-free coupling reaction between 2-vinylphenols and carboxylic acids, offering an environmentally friendly and efficient method (Chen et al., 2015).
Biologically Active Compound Synthesis
- Library Preparation for Drug Discovery : Benzofuran and 2,3-dihydrobenzofuran scaffolds, including 2,3-Dihydrobenzofuran-4-carboxylic acid, are key in synthesizing libraries of biologically active compounds. These libraries are vital for drug discovery and design (Qin et al., 2017).
- Biocatalytic Strategy for Synthesis : A biocatalytic strategy has been developed for the highly diastereo- and enantioselective construction of 2,3-dihydrobenzofuran-based tricyclic scaffolds, expanding the toolbox for asymmetric C-C bond transformations (Vargas et al., 2019).
Synthetic Methods Development
- Aryl Radical Cyclization : Research has explored aryl radical cyclization with alkyne followed by tandem carboxylation, providing a novel method for constructing complex molecular scaffolds including 2,3-Dihydrobenzofuran-4-carboxylic acid (Katayama et al., 2016).
Structural and Functional Analysis
- X-Ray Diffraction : Studies involving 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, have used techniques like X-ray diffraction for molecular structure elucidation, providing insights into the structural characteristics of similar compounds (Mori et al., 2020).
- Vibrational Spectroscopy : Vibrational spectroscopy studies, such as those on 4-Aminobenzoic acid, a related compound, offer insights into the electronic and structural properties of benzofuran derivatives (Khuu et al., 2020).
Environmental and Medicinal Applications
- Antimicrobial Properties : Some dihydrobenzofurans, including derivatives of 2,3-Dihydrobenzofuran-4-carboxylic acid, have been studied for their antimicrobial properties, indicating potential applications in medicinal chemistry (Ravi et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDSHBWEGSCEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596267 | |
| Record name | 2,3-Dihydro-1-benzofuran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-4-carboxylic acid | |
CAS RN |
209256-40-6 | |
| Record name | 2,3-Dihydro-1-benzofuran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

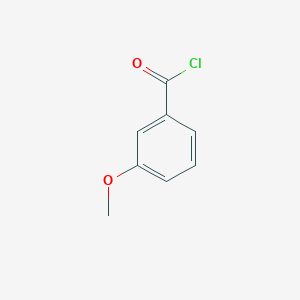
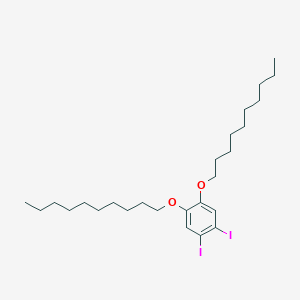
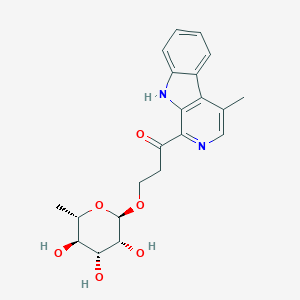
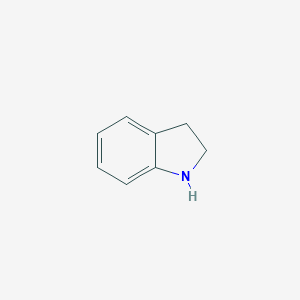
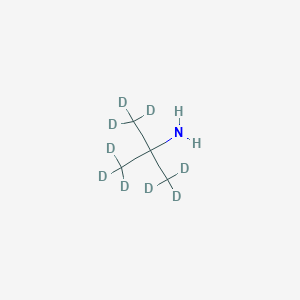

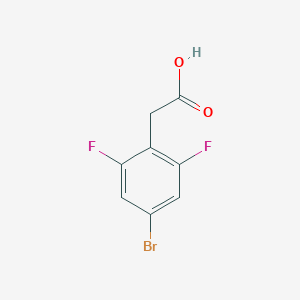
![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)
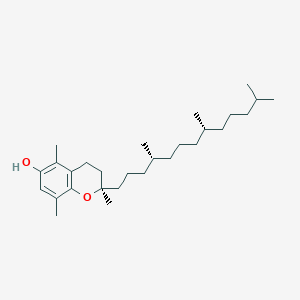
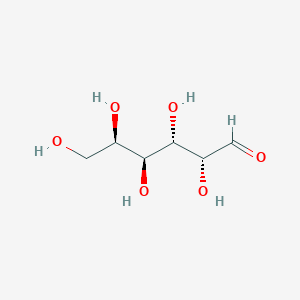
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)